molecular formula C20H19N5O3 B2886711 N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-83-0

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2886711
CAS RN: 946279-83-0
M. Wt: 377.404
InChI Key: PMAJEGNQNZQQTG-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Synthesis Analysis

Triazoles can be synthesized through various methods. One common method is the cyclization of certain precursors under specific conditions . For instance, a cyclization of N-benzyl-benzamidines under certain conditions can produce triazole compounds .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic ring with three nitrogen atoms . The exact structure of the specific compound you mentioned would require more specific information or an analysis tool.


Chemical Reactions Analysis

Triazoles undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their specific structure. They are generally stable compounds due to the absence of weak bonds, except for the aromatic group and the C=N linkages .

Scientific Research Applications

Synthesis and Biological Evaluation

  • This compound is involved in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl compounds, which displayed significant analgesic and anti-inflammatory activities, demonstrating potential applications in developing new therapeutic agents Abu‐Hashem et al., 2020.

Antitumor Activity

  • The compound has been utilized in creating derivatives with antitumor properties. Remers et al. (2015) synthesized derivatives related to carbendazim, showing activity against pancreatic tumor cells, highlighting the compound's relevance in cancer research Remers et al., 2015.

Antioxidative and Antiproliferative Potential

  • Cindrić et al. (2019) reported the synthesis of benzimidazole/benzothiazole-2-carboxamides, which were evaluated for their antiproliferative and antioxidative capacity. These findings suggest the compound's potential in developing treatments with antioxidative and antiproliferative effects Cindrić et al., 2019.

Anti-Influenza Virus Activity

  • Hebishy, Salama, and Elgemeie (2020) described the synthesis of benzamide-based aminopyrazoles and their derivatives, which showed remarkable activity against the H5N1 avian influenza virus Hebishy et al., 2020.

Magnetic Properties in Complexes

  • Uysal and Koç (2010) explored the synthesis and characterization of dendrimeric complexes involving triazine derivatives, contributing to the understanding of their magnetic behaviors Uysal and Koç, 2010.

Antimicrobial Activity

  • Padalkar et al. (2014) synthesized novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride and demonstrated their broad-spectrum antimicrobial activity, suggesting potential use in antimicrobial treatments Padalkar et al., 2014.

Mechanism of Action

The mechanism of action of triazoles generally involves their ability to bind to various enzymes and receptors in biological systems . This allows them to exhibit a wide range of biological activities.

Future Directions

Triazoles are a focus of ongoing research due to their diverse biological activities. Future directions may include the design and synthesis of novel triazole compounds with enhanced properties .

properties

IUPAC Name

N-benzyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-16-9-7-15(8-10-16)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAJEGNQNZQQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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